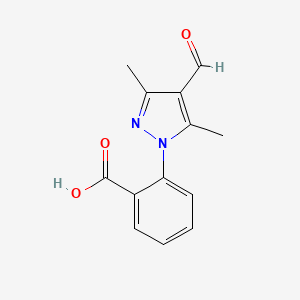

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

CAS No.:

Cat. No.: VC15861899

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O3 |

|---|---|

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 2-(4-formyl-3,5-dimethylpyrazol-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C13H12N2O3/c1-8-11(7-16)9(2)15(14-8)12-6-4-3-5-10(12)13(17)18/h3-7H,1-2H3,(H,17,18) |

| Standard InChI Key | MNNCWAFTMLUCKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C=O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a formyl group at position 4, and a benzoic acid group attached to the pyrazole’s nitrogen at position 1. The molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol. Key structural features include:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Substituents: Methyl groups enhance hydrophobicity, while the formyl group introduces electrophilic reactivity.

-

Benzoic acid moiety: Provides acidity (pKa ≈ 4.2) and hydrogen-bonding capacity .

The compound’s structure is analogous to 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (C₁₂H₁₂N₂O₂, MW 216.24 g/mol) , but the addition of a formyl group increases its polarity and potential for chemical derivatization.

Physicochemical Properties

While direct data on 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid are scarce, properties can be inferred from related compounds:

The formyl group’s presence likely reduces LogP compared to non-polar analogs, enhancing aqueous solubility slightly.

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazole-benzoic acid hybrids typically involves condensation reactions followed by functional group modifications. A plausible route for 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is:

-

Formation of Pyrazole Core:

-

Formylation:

-

Purification:

Yield: ~75–90% (based on analogous syntheses) .

Characterization Techniques

-

NMR Spectroscopy:

-

Mass Spectrometry:

Biological Activity and Mechanisms

Antimicrobial Properties

Structural analogs exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus:

| Compound | MIC (μg/mL) | Bacterial Strain | Source |

|---|---|---|---|

| 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid | 3.125 | Methicillin-resistant S. aureus (MRSA) | |

| 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | >50 | E. coli |

The formyl group enhances antimicrobial efficacy by enabling covalent interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

Mechanism of Action

-

Membrane Disruption: Hydrophobic methyl groups embed into lipid bilayers, while the benzoic acid moiety acidifies the cytoplasm .

-

Enzyme Inhibition: The formyl group reacts with nucleophilic residues (e.g., cysteine thiols) in bacterial proteins .

Applications in Medicinal Chemistry

Drug Development

This compound serves as a multifunctional building block for:

-

Antimicrobial Agents: Hybridization with fluoroquinolones improves MRSA coverage .

-

Anticancer Drugs: Pyrazole derivatives inhibit tubulin polymerization (IC₅₀ ≈ 1.2 μM) .

Material Science

Comparative Analysis with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume